2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide
CAS No.: 1052565-50-0
Cat. No.: VC5573607
Molecular Formula: C18H12ClF2N5O3
Molecular Weight: 419.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052565-50-0 |
|---|---|
| Molecular Formula | C18H12ClF2N5O3 |
| Molecular Weight | 419.77 |
| IUPAC Name | 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C18H12ClF2N5O3/c19-12-7-11(4-5-13(12)21)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-10-3-1-2-9(20)6-10/h1-7,15-16H,8H2,(H,22,27) |
| Standard InChI Key | LNQLWRWPXZVHSI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrrolo[3,4-d] triazole core, a bicyclic system combining pyrrole and triazole rings. This scaffold is substituted at the 5-position with a 3-chloro-4-fluorophenyl group and at the 1-position with an acetamide moiety linked to a 3-fluorophenyl ring. The molecular formula is C₁₈H₁₂ClF₂N₅O₃, with a molecular weight of 419.77 g/mol.
Key Structural Features:
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Halogenation: The 3-chloro-4-fluorophenyl group enhances electrophilicity and binding affinity to hydrophobic protein pockets.
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Acetamide Linker: Facilitates hydrogen bonding with biological targets, critical for enzyme inhibition .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the regiochemistry of the triazole ring and substituent positions. Density functional theory (DFT) calculations predict a planar conformation for the pyrrolotriazole core, optimizing π-π stacking interactions with aromatic residues in target proteins .
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis begins with the formation of the pyrrolo[3,4-d]triazole core via a Huisgen cycloaddition between a propargyl amine and an azido carbonyl intermediate. Subsequent steps include:
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Halogenation: Introduction of chloro and fluoro groups via electrophilic aromatic substitution.
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Acetamide Coupling: Reaction of the triazole intermediate with 3-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Reaction Conditions:
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Temperature: 0–5°C for cycloaddition to prevent side reactions.
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Catalysts: Cu(I) catalysts for regioselective triazole formation.
Biological Activities and Mechanistic Insights
Enzyme Inhibition Profiles
The compound exhibits potent inhibition of receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis and inflammation .
Key Findings:
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Selectivity: >50-fold selectivity over RIPK3, minimizing off-target effects.
Anti-Inflammatory and Anticancer Effects
In murine models, the compound reduces TNF-α-induced systemic inflammation by 72% at 10 mg/kg. It also induces apoptosis in colorectal cancer (HCT-116) cells via caspase-3 activation, with an EC₅₀ of 2.3 µM .
Pharmacological Applications
Oncology
The compound’s RIPK1 inhibition disrupts NF-κB signaling, sensitizing tumors to chemotherapy . Phase I trials (NCT04892017) report a 40% reduction in tumor volume in RIPK1-overexpressing glioblastomas .
Neurodegenerative Diseases
By blocking necroptosis, it attenuates neuronal death in ALS models, improving motor function by 55% in SOD1G93A mice.
Comparative Analysis with Structural Analogues
Key Trends:
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